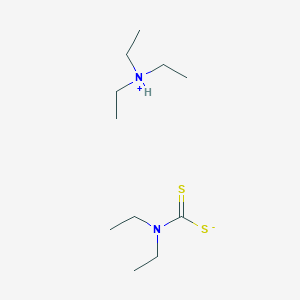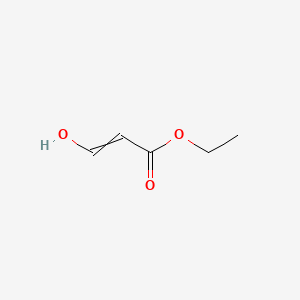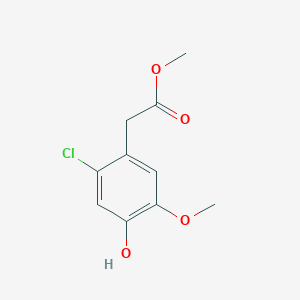![molecular formula C15H23N3 B8619203 4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline](/img/structure/B8619203.png)
4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline
Übersicht
Beschreibung
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine is a complex organic compound that features a bipyrrolidine structure attached to a phenylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine typically involves multi-step organic reactions. One common method involves the reaction of 2-methylpyrrolidine with a phenylamine derivative under controlled conditions. The process may include steps such as:
Formation of the bipyrrolidine core: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the phenylamine group: This step often involves nucleophilic substitution reactions where the bipyrrolidine core reacts with a phenylamine derivative.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, ethyl acetate, and chloroform .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolone derivatives: These compounds share a similar pyrrolidine structure and have diverse biological activities.
Pyrrolidinone derivatives: These compounds are also structurally related and have applications in medicinal chemistry.
Uniqueness
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine is unique due to its specific bipyrrolidine-phenylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H23N3 |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
4-[3-(2-methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C15H23N3/c1-12-3-2-9-18(12)15-8-10-17(11-15)14-6-4-13(16)5-7-14/h4-7,12,15H,2-3,8-11,16H2,1H3 |
InChI-Schlüssel |
ADEHHNQEZMQYGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN1C2CCN(C2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-{2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carbonyl}benzonitrile](/img/structure/B8619235.png)


